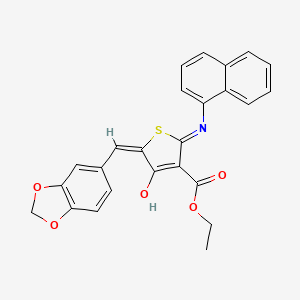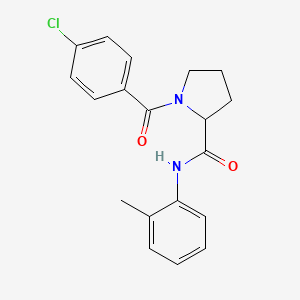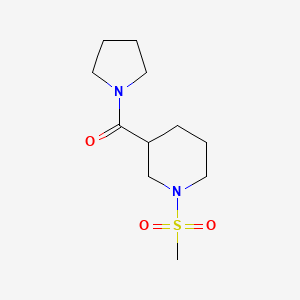![molecular formula C23H36N2O B6118765 N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B6118765.png)
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This molecule has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide works by inhibiting GABA transaminase, an enzyme responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide has been shown to have a range of biochemical and physiological effects. These include increased levels of GABA in the brain, enhanced inhibitory neurotransmission, and a reduction in neuronal excitability. It has also been shown to have anxiolytic, anticonvulsant, and anti-addictive effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide has several advantages for lab experiments. It is a highly selective inhibitor of GABA transaminase, making it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of more complex drugs or disease states.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide. These include further studies on its efficacy in the treatment of epilepsy, addiction, and anxiety disorders. Additionally, there is potential for the development of new drugs based on the structure of N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide, which could have improved selectivity and efficacy. Finally, there is potential for the use of N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide in combination with other drugs to enhance their therapeutic effects.
Synthesemethoden
The synthesis of N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide involves the reaction of cyclopentylamine with 1-(2-bromoethyl)-2-methylbenzene to form the intermediate N-cyclopentyl-N-(2-methylphenethyl)propanamide. This intermediate is then reacted with 4-piperidinemethanol to form the final product, N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have efficacy in the treatment of epilepsy, addiction, and anxiety disorders.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O/c1-3-23(26)25(22-10-6-7-11-22)18-20-12-15-24(16-13-20)17-14-21-9-5-4-8-19(21)2/h4-5,8-9,20,22H,3,6-7,10-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGBSFYUJJZTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1CCN(CC1)CCC2=CC=CC=C2C)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6118692.png)
![2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6118695.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-[(4-methyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone](/img/structure/B6118702.png)
![4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B6118712.png)
![N-cyclopropyl-4-methoxy-2-{[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6118731.png)
![5-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-2-pyrrolidinyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B6118733.png)

![5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118745.png)
![4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B6118760.png)
![6-(1-pyrrolidinyl)-N-[1-(1,3-thiazol-2-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6118763.png)

